molecular formula C8H8BrNO B2451578 2-Bromo-6-cyclopropoxypyridine CAS No. 1209458-63-8

2-Bromo-6-cyclopropoxypyridine

Cat. No.: B2451578
CAS No.: 1209458-63-8
M. Wt: 214.062
InChI Key: FQAKZOABQOLCNX-UHFFFAOYSA-N
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Description

2-Bromo-6-cyclopropoxypyridine: is a heterocyclic compound with the molecular formula C8H8BrNO and a molecular weight of 214.06 g/mol . This compound is characterized by a pyridine ring substituted with a bromine atom at the second position and a cyclopropoxy group at the sixth position. It is widely used in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-cyclopropoxypyridine typically involves the reaction of 2,6-dibromopyridine with cyclopropylboronic acid under Suzuki coupling conditions . The reaction is catalyzed by palladium(0) and requires a base such as potassium carbonate in a solvent like dimethylformamide . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-cyclopropoxypyridine undergoes various chemical reactions, including:

    Nucleophilic substitution reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation reactions: The cyclopropoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.

Major Products Formed:

    Nucleophilic substitution: Substituted pyridines with various functional groups.

    Oxidation: Cyclopropanone derivatives.

    Reduction: Piperidine derivatives.

Scientific Research Applications

2-Bromo-6-cyclopropoxypyridine is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: As a ligand in the study of enzyme-substrate interactions and receptor binding studies.

    Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: As an intermediate in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Bromo-6-cyclopropoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropoxy group play crucial roles in binding to these targets, influencing their activity and function. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

    2-Bromo-6-cyclopropylpyridine: Similar structure but with a cyclopropyl group instead of a cyclopropoxy group.

    2-Bromo-6-methoxypyridine: Similar structure but with a methoxy group instead of a cyclopropoxy group.

Uniqueness: 2-Bromo-6-cyclopropoxypyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-bromo-6-cyclopropyloxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-7-2-1-3-8(10-7)11-6-4-5-6/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAKZOABQOLCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=NC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209458-63-8
Record name 2-bromo-6-cyclopropoxypyridine
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